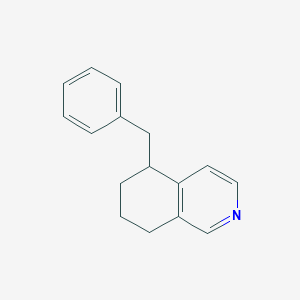

5-Benzyl-5,6,7,8-tetrahydroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

132725-65-6 |

|---|---|

Molecular Formula |

C16H17N |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

5-benzyl-5,6,7,8-tetrahydroisoquinoline |

InChI |

InChI=1S/C16H17N/c1-2-5-13(6-3-1)11-14-7-4-8-15-12-17-10-9-16(14)15/h1-3,5-6,9-10,12,14H,4,7-8,11H2 |

InChI Key |

ISGLYCNQWZCTCK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C=NC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzyl 5,6,7,8 Tetrahydroisoquinoline

Historical Development of Synthetic Approaches to 5-Benzyl-5,6,7,8-tetrahydroisoquinoline

The historical synthesis of the tetrahydroisoquinoline core is dominated by several key named reactions that have been the bedrock of isoquinoline (B145761) chemistry for over a century. While early reports on the specific 5-benzyl isomer are scarce, the foundational methods provide a logical framework for its potential synthesis.

The Pictet-Spengler reaction , first reported in 1911, is a cornerstone of THIQ synthesis. organicreactions.orgthermofisher.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions, followed by cyclization. researchgate.netjk-sci.com For the synthesis of a 5-substituted THIQ, this reaction is less direct as it typically forms a C-1 substituted product. However, adaptations using β-arylethylamines derived from appropriately substituted cyclohexanes could theoretically lead to the desired substitution pattern.

Another classical method is the Pomeranz–Fritsch reaction (1893), and its subsequent modification by Bobbitt, which leads to the formation of the isoquinoline ring system from benzalaminoacetals. thermofisher.com The Bobbitt modification is particularly relevant as it involves the hydrogenation of an intermediate imine and subsequent acid-catalyzed cyclization to yield a tetrahydroisoquinoline. thermofisher.comnih.gov This strategy, known as the Pomeranz-Fritsch-Bobbitt (PFB) reaction, is versatile and can be used for non-activated aromatic systems, offering a potential pathway to the 5-benzyl scaffold if starting from a benzyl-substituted benzylamine (B48309) precursor. nih.govresearchgate.net

The Bischler-Napieralski reaction is another fundamental method that generates 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding tetrahydroisoquinolines. organic-chemistry.orgorganic-chemistry.org This reaction involves the cyclization of N-acyl-β-arylethylamines using a dehydrating agent. While typically used for C-1 substitution, its principles of intramolecular electrophilic aromatic substitution have informed a wide range of cyclization strategies.

Key Synthetic Strategies for the this compound Core Structure

Modern synthetic chemistry offers several strategic pathways to access the this compound core with greater precision and efficiency.

A logical and direct route to install the benzyl (B1604629) group at the C-5 position involves the synthesis and subsequent reduction of a 5-benzylidene precursor. This strategy separates the formation of the THIQ core from the introduction of the benzyl moiety.

The synthesis would first target a 5-oxo-5,6,7,8-tetrahydroisoquinoline intermediate. This ketone can be prepared through various methods, including the condensation of a substituted cyclohexanone (B45756) with a reagent like cyanoacetamide. researchgate.net Once the 5-oxo-THIQ is obtained, a condensation reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction with benzaldehyde, would yield the key intermediate, 5-Benzylidene-5,6,7,8-tetrahydroisoquinoline.

The final step is the selective reduction of the exocyclic double bond of the benzylidene group. Catalytic hydrogenation is the most common and effective method for this transformation. The reaction is typically carried out under a hydrogen atmosphere using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in a suitable solvent like ethanol (B145695) or ethyl acetate. These conditions are generally mild and highly selective for the reduction of a carbon-carbon double bond without affecting the aromatic pyridine (B92270) ring of the isoquinoline system.

Table 1: Conditions for Catalytic Hydrogenation of Alkenes

| Catalyst | Hydrogen Source | Solvent | Typical Conditions | Selectivity |

|---|---|---|---|---|

| 10% Pd/C | H₂ (gas) | Ethanol, Methanol (B129727), Ethyl Acetate | Room temperature, 1-3 atm | High for C=C, avoids reduction of aromatic rings |

| PtO₂ (Adam's catalyst) | H₂ (gas) | Acetic Acid, Ethanol | Room temperature, 1-3 atm | Very active, can reduce aromatic rings under harsher conditions |

| Raney Nickel | H₂ (gas) | Ethanol | Room temperature to 50°C, 1-50 atm | Active catalyst, can also reduce other functional groups |

Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful tool for constructing six-membered rings with good stereochemical control. An inverse-electron-demand Diels-Alder reaction is a plausible strategy for directly assembling the this compound skeleton. mdpi.com

This approach would involve the [4+2] cycloaddition of a suitable 1,2,4-triazine (B1199460) (as the electron-deficient diene) with an electron-rich dienophile. The key starting material for the dienophile would be an enamine derived from 2-benzylcyclohexanone. The reaction between the enamine and the 1,2,4-triazine would proceed with the extrusion of dinitrogen (N₂) to form a dihydropyridine (B1217469) intermediate, which would then tautomerize to the aromatic pyridine ring, yielding the final this compound product directly. This method has the distinct advantage of installing the benzyl group at the correct position from the outset.

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govresearchgate.net Several MCRs have been developed for the synthesis of diverse THIQ libraries. thieme-connect.com

A potential MCR strategy for synthesizing derivatives of this compound could be based on an Ugi or a related isocyanide-based reaction. For example, a one-pot, four-component reaction has been reported for the synthesis of tetrazolyl-tetrahydroisoquinoline derivatives from 2-(2-bromoethyl)benzaldehyde, an isocyanide, an amine, and sodium azide. acs.org By modifying the starting components, for example, by using a precursor that incorporates a benzyl group at the desired position, this strategy could be adapted to generate complex 5-benzyl-THIQ derivatives in a highly convergent and atom-economical fashion. The combination of the Petasis reaction with the Pomeranz-Fritsch-Bobbitt cyclization is another powerful multicomponent approach for creating C-1 substituted THIQs, which highlights the modularity of these methods. beilstein-journals.orgnih.gov

Stereoselective and Asymmetric Synthesis Approaches for this compound

The presence of a substituent at the C-5 position renders this compound a chiral molecule. The development of stereoselective and asymmetric syntheses is therefore crucial for accessing enantiomerically pure forms of this compound, which is often a requirement for pharmacological applications.

The most direct approach to inducing chirality is through the asymmetric reduction of a prochiral precursor, such as a 5-benzyl-3,4-dihydroisoquinoline or a related cyclic imine. Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are powerful and well-established methods for the enantioselective reduction of C=N bonds. mdpi.com These reactions typically employ chiral transition-metal catalysts, most commonly based on ruthenium (Ru), rhodium (Rh), or iridium (Ir), coordinated to chiral diamine or phosphine (B1218219) ligands. organic-chemistry.orgnih.gov

For example, a 5-benzyl-3,4-dihydroisoquinolinium salt could be subjected to ATH using a chiral catalyst like a Ru-TsDPEN complex with a hydrogen donor such as formic acid/triethylamine. This would generate the chiral center at C-5 with high enantioselectivity. The field has seen extensive development, with numerous catalysts capable of delivering high enantiomeric excess (ee) for a variety of substrates. researchgate.netnih.gov

Table 2: Representative Catalysts for Asymmetric Transfer Hydrogenation of Cyclic Imines

| Catalyst System | Hydrogen Source | Substrate Type | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | HCOOH / Et₃N | 1-Aryl-3,4-dihydroisoquinolines | >95% | organic-chemistry.org |

| [Cp*RhCl₂]₂ / (R,R)-TsDPEN | HCOOH / Et₃N | 1-Aryl-3,4-dihydroisoquinolines | up to 69% | nih.gov |

| Chiral Phosphoric Acids (Organocatalyst) | Hantzsch Ester | Quinolines, Isoquinolines | >90% | nih.gov |

| Ir-complexes with chiral ligands | H₂ (gas) | N-heteroaromatics | High | mdpi.com |

Advanced Synthetic Techniques in this compound Chemistry

Modern synthetic chemistry continues to evolve, offering advanced techniques that can improve the efficiency, safety, and environmental impact of chemical syntheses.

Microwave-assisted synthesis has been shown to dramatically accelerate reaction times for classical THIQ syntheses like the Pictet-Spengler and Bischler-Napieralski reactions. organic-chemistry.org The rapid heating provided by microwave irradiation can reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products.

Chemoenzymatic one-pot processes represent a green and elegant synthetic approach. For instance, a laccase enzyme, in conjunction with a mediator like TEMPO, can oxidize a primary alcohol to an aldehyde in situ. This aldehyde can then be directly used in a subsequent Pictet-Spengler reaction without isolation, streamlining the process and operating under mild, environmentally friendly conditions. mdpi.com

Photoredox catalysis is an emerging field that uses visible light to drive chemical reactions. While often used for C-H functionalization or dehydrogenation of THIQs to their aromatic isoquinoline counterparts, the principles of photoredox catalysis could be harnessed to develop novel cyclization or functionalization strategies leading to the 5-benzyl-THIQ core under exceptionally mild conditions. researchgate.net

Catalytic Methods in this compound Synthesis

The introduction of a benzyl group onto the 5-position of a 5,6,7,8-tetrahydroisoquinoline (B1330172) ring system can be theoretically achieved through catalytic C-H activation and benzylation, a modern and efficient tool in synthetic organic chemistry. While specific examples for this compound are scarce, analogous transformations on similar heterocyclic systems provide a conceptual framework.

One plausible catalytic approach involves a transition-metal-catalyzed cross-coupling reaction. For instance, a directed C-H functionalization could be employed where a directing group on the tetrahydroisoquinoline nitrogen guides a catalyst, such as palladium or rhodium, to the C8 position, which is sterically and electronically distinct. Subsequent reaction with a benzylating agent would yield the desired product. However, achieving selectivity for the C5 position is a significant challenge due to the electronic nature of the pyridine ring.

A more direct, albeit challenging, approach would be the Friedel-Crafts-type benzylation of 5,6,7,8-tetrahydroisoquinoline. This reaction would likely require a suitable Lewis acid catalyst to activate the benzylating agent (e.g., benzyl chloride or benzyl alcohol). The regioselectivity of such a reaction would be highly dependent on the reaction conditions and the electronic properties of the tetrahydroisoquinoline ring.

Given the limited specific literature, a hypothetical catalytic cycle for a palladium-catalyzed C-H benzylation might involve the following key steps:

C-H Activation: The palladium catalyst, coordinated with a suitable ligand, would first coordinate to the 5,6,7,8-tetrahydroisoquinoline substrate and subsequently cleave a C-H bond at the 5-position to form a palladacycle intermediate.

Oxidative Addition: The benzylating agent would then undergo oxidative addition to the palladium center.

Reductive Elimination: The final step would be the reductive elimination of the desired this compound product, regenerating the active palladium catalyst.

The success of such a catalytic method would be highly dependent on the choice of catalyst, ligands, solvent, temperature, and the specific benzylating agent used.

Table 1: Hypothetical Catalytic Systems for this compound Synthesis

| Catalyst Precursor | Ligand | Benzylating Agent | Solvent | Potential Outcome |

| Pd(OAc)₂ | XPhos | Benzyl bromide | Toluene | C-H Benzylation |

| [Rh(cod)Cl]₂ | BINAP | Benzyltrifluoroborate | Dioxane | C-H Benzylation |

| FeCl₃ | None | Benzyl chloride | Dichloromethane | Friedel-Crafts Benzylation |

Flow Chemistry and Continuous Synthesis Protocols for this compound

The application of flow chemistry to the synthesis of this compound is not described in the available literature. However, the principles of continuous flow synthesis could offer significant advantages over traditional batch processing for such a multi-step synthesis.

Flow chemistry involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, particularly for reactions that are exothermic or involve hazardous reagents.

A hypothetical flow synthesis of this compound could be designed in a modular fashion. For example, the synthesis of the 5,6,7,8-tetrahydroisoquinoline core could be performed in a first reactor module, followed by in-line purification, and then introduction into a second reactor module for the catalytic benzylation step.

Table 2: Potential Advantages of a Flow Chemistry Approach for this compound Synthesis

| Parameter | Advantage in Flow Chemistry |

| Temperature Control | Precise and rapid heating and cooling, minimizing side reactions. |

| Mixing | Efficient mixing of reagents, leading to faster reaction rates. |

| Safety | Small reaction volumes minimize the risk of hazardous events. |

| Scalability | Production can be scaled up by running the system for longer periods. |

| Automation | Potential for fully automated synthesis and in-line analysis. |

This table outlines the general benefits of flow chemistry, which could be applicable to the synthesis of the target compound.

Methodologies for Analytical Characterization and Purity Assessment in this compound Synthesis

The analytical characterization and purity assessment of this compound are crucial steps to confirm its identity and quality. A combination of spectroscopic and chromatographic techniques would be employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be the primary tools for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzyl and tetrahydroisoquinoline moieties, as well as the aliphatic protons of the saturated ring. The ¹³C NMR spectrum would provide information on the number and type of carbon atoms in the molecule. While specific spectral data for this compound is not readily available, related structures can provide expected chemical shift ranges.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule, such as C-H bonds (aromatic and aliphatic) and C=C and C=N bonds of the aromatic rings.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a modifier like formic acid or trifluoroacetic acid), would be suitable for separating the target compound from any impurities or starting materials. The purity would be determined by the relative peak area of the main product.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, gas chromatography coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could also be used for purity analysis.

Table 3: Summary of Analytical Techniques for Characterization and Purity Assessment

| Technique | Information Provided |

| ¹H NMR | Proton environment, structural connectivity. |

| ¹³C NMR | Carbon skeleton, number of unique carbons. |

| Mass Spectrometry | Molecular weight, fragmentation pattern, elemental composition (HRMS). |

| Infrared Spectroscopy | Presence of functional groups. |

| HPLC | Purity assessment, quantification. |

| GC-MS | Purity assessment, identification of volatile components. |

Chemical Reactivity and Transformations of 5 Benzyl 5,6,7,8 Tetrahydroisoquinoline

Functionalization of the Tetrahydroisoquinoline Ring System

The tetrahydroisoquinoline ring system of 5-benzyl-5,6,7,8-tetrahydroisoquinoline presents multiple sites for chemical modification. These include the aromatic portion of the ring, the heterocyclic nitrogen atom, and the saturated carbon framework.

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The most characteristic reaction of aromatic compounds is electrophilic aromatic substitution, where a hydrogen atom on the ring is replaced by an electrophile. uci.edu In the case of this compound, the benzene (B151609) ring fused to the saturated heterocycle can undergo such reactions. The substitution pattern is directed by the activating or deactivating nature of the existing substituents. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group (-NO2) onto the aromatic ring. uci.edu Halogenation, with reagents like Br2 or Cl2 in the presence of a Lewis acid catalyst, results in the substitution of a hydrogen atom with a halogen. masterorganicchemistry.com

| Reaction | Reagents | Product |

| Nitration | HNO3, H2SO4 | Nitro-5-benzyl-5,6,7,8-tetrahydroisoquinoline |

| Bromination | Br2, FeBr3 | Bromo-5-benzyl-5,6,7,8-tetrahydroisoquinoline |

| Sulfonation | SO3, H2SO4 | This compound sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | Alkyl-5-benzyl-5,6,7,8-tetrahydroisoquinoline |

| Friedel-Crafts Acylation | R-COCl, AlCl3 | Acyl-5-benzyl-5,6,7,8-tetrahydroisoquinoline |

Nucleophilic Addition and Substitution Reactions on the Heterocyclic Nitrogen

The nitrogen atom in the tetrahydroisoquinoline ring is nucleophilic due to its lone pair of electrons. This allows it to react with various electrophiles. For example, it can be alkylated by treatment with alkyl halides or undergo acylation with acyl chlorides or anhydrides to form the corresponding N-alkyl or N-acyl derivatives.

Furthermore, the nitrogen can participate in reactions that lead to the formation of more complex heterocyclic systems. The reactivity of the nitrogen is a key feature in the synthesis of various isoquinoline (B145761) alkaloids and their analogs. biocyclopedia.com A study on the synthesis of 1-benzylisoindoline and 1-benzyl-tetrahydroisoquinoline highlights the use of nucleophilic addition of organozinc reagents to N,O-acetals, demonstrating a method to form new carbon-carbon bonds at the position adjacent to the nitrogen. researchgate.netrsc.org

Hydrogenation and Dehydrogenation Pathways

The partially saturated nature of the tetrahydroisoquinoline ring allows for both hydrogenation and dehydrogenation reactions.

Hydrogenation: Catalytic hydrogenation can further reduce the aromatic portion of the tetrahydroisoquinoline ring, leading to the formation of decahydroisoquinoline (B1345475) derivatives. The conditions for this reaction, including the choice of catalyst (e.g., platinum, palladium, rhodium) and reaction parameters (pressure, temperature), can influence the stereochemistry of the resulting product. Asymmetric hydrogenation of isoquinolines, often requiring an activating agent like a chloroformate, can produce optically active tetrahydroisoquinolines. dicp.ac.cn

Dehydrogenation: Conversely, the tetrahydroisoquinoline ring can be aromatized to the corresponding isoquinoline. This oxidative dehydrogenation can be achieved using various oxidizing agents or catalytic systems. rsc.org For example, metal-free oxidative dehydrogenation of N-heterocycles can be performed using nitrogen/phosphorus co-doped porous carbon materials. rsc.org This transformation is significant as it provides a route to fully aromatic isoquinoline structures, which are also important scaffolds in medicinal chemistry. nih.gov

Transformations Involving the Benzyl (B1604629) Side Chain of this compound

The benzyl group attached at the 5-position of the tetrahydroisoquinoline ring offers additional sites for chemical modification, including the benzylic carbon and the phenyl ring.

Derivatization at the Benzylic Position

The benzylic position (the carbon atom connecting the phenyl ring to the tetrahydroisoquinoline core) is activated and can undergo various reactions.

Oxidation: Oxidation of the benzylic C-H bond can lead to the formation of a carbonyl group, yielding a benzoyl-tetrahydroisoquinoline derivative. Various oxidizing agents can be employed for this transformation. Recent methodologies have focused on the selective oxidation of benzylic C-H bonds to synthesize benzylic alcohols. acs.org

Substitution: The benzylic protons can be abstracted by a strong base to generate a carbanion, which can then react with electrophiles. This allows for the introduction of various substituents at the benzylic position.

Modifications of the Phenyl Ring

The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions, similar to the aromatic ring of the tetrahydroisoquinoline core. The substitution pattern will be influenced by the directing effect of the alkyl group (the rest of the molecule), which is typically ortho- and para-directing.

| Reaction | Reagents | Product |

| Nitration | HNO3, H2SO4 | 5-(Nitrobenzyl)-5,6,7,8-tetrahydroisoquinoline |

| Halogenation | Br2, FeBr3 | 5-(Bromobenzyl)-5,6,7,8-tetrahydroisoquinoline |

| Friedel-Crafts Acylation | R-COCl, AlCl3 | 5-(Acylbenzyl)-5,6,7,8-tetrahydroisoquinoline |

These modifications allow for the synthesis of a wide array of derivatives with potentially diverse biological activities. The ability to functionalize both the tetrahydroisoquinoline core and the benzyl side chain makes this compound a valuable building block in the development of new chemical entities.

Specific Reaction Pathways and Mechanisms Associated with this compound

The reduction of the partially saturated pyridine (B92270) ring in this compound to a fully saturated piperidine (B6355638) ring, followed by N-methylation, yields 5-Benzyl-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline. This transformation can be achieved through several synthetic routes.

One established method involves the catalytic hydrogenation of the corresponding hexahydroisoquinoline precursor. This intermediate can be reduced to the octahydroisoquinoline, which is then methylated. The methylation can be accomplished by reaction with formaldehyde (B43269) followed by a subsequent reduction step. google.com

An alternative N-methylation strategy for 1-benzyl-octahydroisoquinolines involves treatment with ethyl formate (B1220265) to produce a formyl compound. This intermediate is then reduced, typically using a powerful reducing agent like lithium aluminium hydride, to furnish the desired N-methylated product. google.com

A specific example of such a transformation involves the hydrogenation of a 1-(p-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline in an acidic solution, which yields the corresponding octahydroisoquinoline. This product can then be N-methylated. google.com For instance, 1-(p-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline can be dissolved in methanol (B129727) and treated with a formalin solution. Subsequent hydrogenation of this mixture yields 1-(p-methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline. google.com

Table 1: Reaction Conditions for the Synthesis of 1-Benzyl-2-methyl-octahydroisoquinolines

| Precursor | Reagents | Product | Reference |

| 1-Benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline | 1. Formaldehyde 2. Reducing agent | 1-Benzyl-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline | google.com |

| 1-Benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline | 1. Ethyl formate 2. Lithium aluminium hydride | 1-Benzyl-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline | google.com |

| 1-(p-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline | Catalytic hydrogenation (acidic solution) | 1-(p-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | google.com |

| 1-(p-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | 1. Formalin solution (in methanol) 2. Hydrogenation | 1-(p-methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline | google.com |

The oxidation of tetrahydroisoquinoline derivatives can lead to various products depending on the reagents and reaction conditions. While specific studies on the oxidation of this compound are not extensively detailed in the provided context, general principles of tetrahydroisoquinoline chemistry suggest that oxidation can occur at the nitrogen atom, the benzylic position, or the aromatic rings. The regioselectivity of such reactions would be influenced by the electronic and steric properties of the benzyl group and the tetrahydroisoquinoline nucleus. For instance, oxidation of some 1-benzyl-1,2,3,4-tetrahydroisoquinolines has been observed, indicating the susceptibility of this class of compounds to oxidative transformations. researchgate.net The presence of the benzylic proton at the 5-position could also be a site for oxidative processes.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions could be employed to functionalize the aromatic rings of either the tetrahydroisoquinoline core or the benzyl substituent. For these reactions to occur, a suitable leaving group, such as a halide or triflate, would need to be present on one of the aromatic rings.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide or triflate, is a widely used method. For example, new 8-(het)aryltetrahydroisoquinolines have been synthesized in good yields using palladium-catalyzed Suzuki cross-coupling reactions starting from 8-bromotetrahydroisoquinolin-4-one. researchgate.net This demonstrates the feasibility of functionalizing the tetrahydroisoquinoline scaffold.

Similarly, the Stille reaction, which couples an organotin compound with an organic halide or triflate, is another valuable palladium-catalyzed transformation. lmaleidykla.lt These reactions typically proceed with high stereo- and regioselectivity under mild conditions and are tolerant of many functional groups. lmaleidykla.lt

A plausible mechanism for such a coupling reaction, for instance with a benzyl bromide, begins with the oxidative addition of the benzyl bromide to a Pd(0) catalyst. The resulting organopalladium complex can then react with a coupling partner, followed by reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. lookchem.com The efficiency of these reactions can be highly dependent on the choice of ligands, with phosphine-based ligands often being employed. lookchem.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Isoquinoline Scaffolds

| Reaction Type | Substrates | Catalyst/Ligand | Product Type | Reference |

| Suzuki Coupling | 8-Bromotetrahydroisoquinolin-4-one, (Het)arylboronic acids | Palladium catalyst | 8-(Het)aryltetrahydroisoquinolines | researchgate.net |

| Suzuki Coupling | Benzyltrimethylammonium salts, Arylboronic acids | Palladium catalyst | Diarylmethanes | rsc.org |

| Debenzylative Cross-Coupling | Aryl benzyl sulfides, Aryl bromides | Pd(dba)2/NiXantPhos | Diaryl sulfides | organic-chemistry.org |

The Role of this compound as a Precursor in Complex Molecule Synthesis

The 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold is a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. nih.gov Benzylisoquinoline alkaloids, in particular, are a significant class of plant metabolites with a wide range of pharmacological activities, including analgesic, antimicrobial, and antineoplastic properties. researchgate.net

This compound and its derivatives serve as key intermediates in the synthesis of more complex molecular architectures. For example, the Grewe cyclization of 1-benzyloctahydroisoquinolines is a crucial step in the synthesis of morphinans, a class of potent analgesics. reddit.com This intramolecular cyclization can be influenced by the choice of acid catalyst, with Brønsted acids and Lewis acids leading to different stereochemical outcomes. reddit.com

Furthermore, the tetrahydroisoquinoline core can be incorporated into larger, polycyclic systems. A convenient protocol has been developed for the synthesis of tetracyclic tetrahydroisoquinoline derivatives, specifically 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids, using a three-component Petasis reaction followed by a Pomeranz–Fritsch double cyclization. beilstein-journals.org This highlights the utility of substituted tetrahydroisoquinolines as building blocks for novel and complex heterocyclic systems.

The versatility of the tetrahydroisoquinoline nucleus allows for its elaboration into a variety of complex structures, making this compound a valuable precursor in the synthesis of new therapeutic agents and other functional molecules.

Structural and Conformational Analysis of 5 Benzyl 5,6,7,8 Tetrahydroisoquinoline

Spectroscopic Methodologies for Structural Elucidation of 5-Benzyl-5,6,7,8-tetrahydroisoquinoline and its Derivatives

Spectroscopy is a cornerstone in the structural determination of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align with an external magnetic field and can absorb electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecular structure.

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on both the isoquinoline (B145761) and benzyl (B1604629) rings, as well as the aliphatic protons of the tetrahydroisoquinoline core. The integration of these signals reveals the relative number of protons in each environment. Furthermore, spin-spin coupling between adjacent protons provides information about connectivity, manifesting as splitting patterns in the signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further map out the proton-proton and proton-carbon correlations, respectively. mdpi.comnih.gov Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of protons, which is crucial for determining the molecule's preferred conformation in solution. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This table is illustrative and based on general principles for similar structural motifs.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Benzyl & Isoquinoline) | 6.8 - 7.5 | Multiplet |

| CH (Position 5) | 4.0 - 4.5 | Multiplet |

| CH₂ (Benzyl) | 2.8 - 3.5 | Multiplet |

| CH₂ (Positions 6, 7, 8) | 1.5 - 3.0 | Multiplets |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a count of the non-equivalent carbons. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the nature of its attached atoms.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This information can be used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. scirp.org In the context of this compound, electron ionization (EI) would likely cause the molecule to fragment in a predictable manner. A key fragmentation pathway for tetrahydroisoquinolines involves a retro-Diels-Alder reaction. mcmaster.ca Another common fragmentation for benzyl-substituted compounds is the cleavage of the benzylic bond, which would result in the formation of a stable tropylium (B1234903) ion (m/z 91) and a tetrahydroisoquinolinyl radical cation, or vice versa. The exact fragmentation is influenced by substituents and stereochemistry. nih.gov High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition from the exact mass measurement.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound This table is illustrative and based on known fragmentation patterns of related compounds.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 237 | [M]⁺ | Molecular Ion |

| 146 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is particularly useful for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to C-H stretching from the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic CH₂ groups (typically below 3000 cm⁻¹). nih.gov Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule. The aromatic rings of the benzyl and tetrahydroisoquinoline moieties constitute the primary chromophores in this compound, and would be expected to produce distinct absorption bands in the UV region, typically around 200-280 nm. mdpi.commdpi.com

X-ray Crystallography Studies of this compound and Related Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting a beam of X-rays off a single crystal of the compound, a pattern is generated that can be mathematically transformed into a map of electron density, from which the precise positions of all atoms can be determined. researchgate.net

Computational and Theoretical Studies on Conformational Preferences of this compound

Computational chemistry provides powerful tools to investigate molecular properties that may be difficult to study experimentally. Theoretical models can be used to predict stable conformations, calculate relative energies, and understand the dynamic behavior of molecules. nih.gov

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can explore its conformational space by simulating its motion at a given temperature. tandfonline.comtandfonline.com The key sources of flexibility are the puckering of the tetrahydro- portion of the isoquinoline ring and the rotation around the single bond connecting the benzyl group to the C5 position.

By running these simulations, researchers can generate an energy landscape, which is a plot of the molecule's potential energy as a function of its conformational coordinates (e.g., torsion angles). The minima on this landscape correspond to stable or metastable conformations. researchgate.net Theoretical studies on similar 1-benzyl-1,2,3,4-tetrahydroisoquinolines have shown the existence of multiple low-energy conformers, often described as extended or folded, depending on the orientation of the benzyl group relative to the isoquinoline ring. researchgate.netuchile.cl The relative populations of these conformers can be estimated from their calculated energies, providing a detailed picture of the molecule's conformational preferences and the energy barriers to interconversion between them. researchgate.net

Torsional Angle Analysis and Preferred Conformations

The conformational preferences of this compound would be dictated by the torsional angles within the tetrahydroisoquinoline ring and the rotation around the single bond connecting the benzyl group to the ring. The tetrahydroisoquinoline ring can exist in two primary half-chair conformations, and the benzyl group can adopt various orientations relative to the ring system.

A torsional angle analysis, typically performed using computational methods or inferred from NMR spectroscopic data, would identify the most stable, low-energy conformations of the molecule. This analysis is critical for understanding how the molecule might interact with biological targets. As with the quantum chemical data, specific torsional angle analyses for this compound are not available in the current body of scientific literature.

Below is a representative table outlining the key torsional angles that would be of interest in a conformational study of this molecule. The values are placeholders and await experimental or theoretical determination.

| Torsional Angle (Atoms) | Value (Degrees - Placeholder) | Description |

|---|---|---|

| C4a-C5-C(benzyl)-C(phenyl) | - | Describes the orientation of the benzyl group relative to the tetrahydroisoquinoline ring. |

| N2-C1-C8a-C4a | - | A key angle defining the puckering of the dihydropyridine (B1217469) part of the ring. |

| C5-C6-C7-C8 | - | An angle defining the conformation of the saturated carbocyclic ring. |

| C8a-C5-C6-C7 | - | Another critical angle in the saturated ring portion. |

Medicinal Chemistry and Biological Applications of 5 Benzyl 5,6,7,8 Tetrahydroisoquinoline Derivatives As Scaffolds

Rational Design Principles for 5-Benzyl-5,6,7,8-tetrahydroisoquinoline-based Compounds in Medicinal Chemistry

The design of novel therapeutic agents based on the this compound scaffold is guided by several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. A primary strategy involves leveraging the scaffold's structural features to mimic the binding modes of known ligands or to interact with specific residues within a biological target's active site. Modern drug discovery often employs this rational design to create molecules with improved efficacy and reduced off-target effects. nih.govub.edu

A common objective is the development of compounds that can modulate the activity of enzymes or receptors implicated in disease. For instance, derivatives of this scaffold have been designed as inhibitors of enzymes like Rho-kinase (ROCK), which are involved in cardiovascular diseases. google.com The design process often begins with a known inhibitor or a natural product, modifying its structure to enhance its drug-like properties. The benzyl (B1604629) group at the 5-position is a critical feature, as its orientation and substitution pattern can be systematically altered to explore the hydrophobic pockets of a target protein, thereby increasing binding affinity.

Furthermore, rational design incorporates principles of pharmacokinetic optimization. Modifications to the tetrahydroisoquinoline core or the benzyl moiety can influence properties such as solubility, metabolic stability, and cell permeability. For example, introducing polar groups can enhance aqueous solubility, while blocking sites of metabolism can increase a compound's half-life in the body. The ultimate goal is to create a molecule that not only binds effectively to its target but also possesses the necessary characteristics to be a viable drug candidate.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. rsc.org For the this compound scaffold, extensive SAR studies have been conducted to identify key structural features that govern potency and selectivity. These studies typically involve the synthesis of a series of analogs where specific parts of the molecule are systematically modified.

The systematic variation of substituents on both the benzyl ring and the tetrahydroisoquinoline core has provided deep insights into the molecular recognition of these compounds by their biological targets. Research has shown that even minor changes, such as the position or nature of a substituent, can have a profound impact on biological activity.

For example, in a series of 5,8-disubstituted tetrahydroisoquinolines investigated as inhibitors of Mycobacterium tuberculosis, it was found that large, lipophilic substituents at the 5-position, such as a benzyl group, were well-tolerated and often led to improved potency. nih.gov This suggests that the target's binding pocket has a significant hydrophobic region that can accommodate bulky groups at this position. Further studies on benzyltetrahydroisoquinoline alkaloids as antiparasitic agents revealed that larger, hydrophobic groups on the C-ring of the benzyl moiety conferred greater bioactivity. nih.govacs.org

The table below illustrates the effect of substituents on the anti-mycobacterial activity of a series of this compound analogs.

| Compound ID | 5-Position Substituent | 8-Position Substituent | Other Modifications | Biological Activity (MIC, µg/mL) |

| Analog 1 | Benzyl | N-methylpiperazine | Unsubstituted Benzyl Ring | 1.5 |

| Analog 2 | Benzyl | N-methylpiperazine | 4-Fluoro on Benzyl Ring | 0.8 |

| Analog 3 | Benzyl | N-methylpiperazine | 4-Chloro on Benzyl Ring | 0.6 |

| Analog 4 | Methyl | N-methylpiperazine | N/A | 5.2 |

| Analog 5 | Hydrogen | N-methylpiperazine | N/A | >10 |

This table is a representative example based on general SAR findings and does not reflect specific data from a single source.

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve a compound's properties by swapping one functional group for another with similar physical or chemical characteristics. nih.govresearchgate.net This technique has been applied to the this compound scaffold to enhance potency, selectivity, or metabolic stability.

A common bioisosteric replacement involves substituting the phenyl ring of the benzyl group with other aromatic heterocycles, such as pyridine (B92270), thiophene, or furan. These changes can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to improved interactions with the target protein. For instance, replacing a phenyl ring with a pyridine ring can introduce a hydrogen bond acceptor, which might form a crucial interaction with an amino acid residue in the active site.

To efficiently explore the SAR of the this compound scaffold, medicinal chemists often employ combinatorial chemistry techniques to generate large libraries of related compounds. Positional scanning is a systematic approach where each position of the scaffold is individually modified with a diverse set of substituents while keeping the rest of the molecule constant. This allows for the rapid identification of the optimal substituent for each position.

The synthesis of such libraries can be achieved through various methods, including solution-phase parallel synthesis or solid-phase synthesis. nuph.edu.ua These approaches enable the creation of hundreds or even thousands of compounds in a relatively short period. The resulting libraries are then screened against the biological target of interest to identify the most potent and selective compounds. This high-throughput approach to SAR elucidation has been instrumental in accelerating the drug discovery process for many compound classes, including derivatives of the tetrahydroisoquinoline core. nih.gov

In Silico Approaches for Biological Target Identification and Ligand Design with this compound Derivatives

Computational, or in silico, methods play an increasingly vital role in modern drug discovery. These techniques allow researchers to model and predict the interactions between small molecules and their biological targets, thereby guiding the design of more effective drugs.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, docking is used to predict how a ligand, such as a this compound derivative, will bind to the active site of a target protein. ekb.eg

The process involves generating a three-dimensional model of the target protein, often obtained from X-ray crystallography or homology modeling. The ligand is then computationally "placed" into the active site in various possible conformations and orientations. A scoring function is used to evaluate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. physchemres.org

These docking studies provide valuable insights into the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can then be used to rationally design new analogs with improved binding affinity. For example, if a docking study reveals an empty hydrophobic pocket in the active site, a chemist can design a new derivative with a bulky hydrophobic group that can occupy this pocket, thereby increasing potency. Molecular docking has been successfully applied to various derivatives of the broader tetrahydroisoquinoline class to predict their binding modes and guide further optimization. nih.govekb.eg

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's active site (structure-based). Once developed, this model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active.

For the tetrahydroisoquinoline (THIQ) scaffold, pharmacophore modeling has been successfully applied. For instance, a 3D pharmacophore model was developed for a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives with anticonvulsant activity. nih.gov This model, consisting of two hydrogen bond acceptors, two hydrophobic features, and one hydrophobic aromatic region, proved effective in designing new anticonvulsant agents. nih.gov

A hypothetical pharmacophore model for a series of this compound derivatives might include features such as:

A hydrogen bond acceptor/donor from the nitrogen atom in the tetrahydroisoquinoline ring.

A hydrophobic feature corresponding to the benzyl group.

An aromatic ring feature from the benzyl substituent.

Additional features depending on the specific biological target and the nature of other substituents.

Virtual screening strategies employing such a pharmacophore model would involve several key steps:

Database Selection: Choosing appropriate compound databases for screening, which can range from commercially available libraries to in-house collections.

Pharmacophore-Based Filtering: Using the pharmacophore model as a filter to rapidly screen millions of compounds and select those that fit the defined features.

Molecular Docking: Subjecting the hits from the pharmacophore screen to molecular docking simulations to predict their binding orientation and affinity within the target's active site.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to assess their drug-like potential.

While specific examples for the this compound scaffold are not readily found in the literature, the general principles of virtual screening have been widely applied in drug discovery. nih.govnih.gov

Table 1: Illustrative Pharmacophore Features for a Hypothetical this compound Derivative

| Feature Type | Location | Vector/Radius |

| Hydrogen Bond Acceptor | Nitrogen atom of the THIQ ring | 1.5 Å |

| Hydrophobic | Centroid of the benzyl ring | 2.0 Å |

| Aromatic Ring | Plane of the benzyl ring | Normal vector |

| Exclusion Volume | Region of steric hindrance | Varies |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds and to guide lead optimization.

For isoquinoline (B145761) and its derivatives, QSAR studies have been instrumental in understanding their biological activities. For example, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been performed on isoquinolone derivatives as JNK1 inhibitors. ccspublishing.org.cn These studies provide contour maps that indicate where steric bulk, electrostatic charge, and other properties should be modified to enhance activity. ccspublishing.org.cn Similarly, QSAR models have been developed for isoquinoline derivatives with inhibitory activity against the AKR1C3 enzyme, highlighting the importance of specific molecular descriptors in predicting bioactivity. japsonline.comjapsonline.com

A QSAR study on a series of this compound derivatives would typically involve the following steps:

Data Set Preparation: A series of analogs with varying substituents and their corresponding measured biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each molecule.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

Table 2: Example of a Simplified 2D-QSAR Equation for a Hypothetical Series of this compound Derivatives

| Biological Activity (pIC50) | = | c0 + c1LogP + c2MR + c3*σ |

| Descriptor | Description | Contribution |

| LogP | Lipophilicity | Positive/Negative |

| MR | Molar Refractivity (Steric) | Positive/Negative |

| σ | Hammett Constant (Electronic) | Positive/Negative |

This table presents a generic form of a QSAR equation for illustrative purposes. The coefficients (c0, c1, c2, c3) and the specific descriptors would be determined from the analysis of a real dataset.

Overview of Compound Libraries and Screening Initiatives Employing this compound-derived Scaffolds

Compound libraries are collections of chemical compounds used in high-throughput screening to identify new drug leads. The design and synthesis of focused libraries based on "privileged scaffolds" – molecular frameworks that are known to bind to multiple biological targets – is a common strategy in drug discovery. The tetrahydroisoquinoline nucleus is considered a privileged scaffold due to its presence in numerous natural products and synthetic compounds with diverse biological activities. nih.govrsc.orgtandfonline.com

While there is a lack of specific reports on large-scale screening initiatives exclusively employing this compound-derived libraries, the synthesis of libraries based on the broader tetrahydroisoquinoline scaffold is well-documented. For instance, a solid-phase synthesis approach has been developed to create a library of 38,400 tetrahydroisoquinolinones. researchgate.net Another study reports the synthesis of a unique tricyclic sultam library containing the tetrahydroisoquinoline ring. nih.gov

The development of a compound library based on the this compound scaffold would likely involve combinatorial chemistry approaches, where different building blocks are systematically combined to generate a large number of diverse derivatives. These libraries could then be screened against a variety of biological targets to identify novel hits. The screening of newly synthesized tetrahydroisoquinoline derivatives through initiatives like the Eli Lilly's Open Innovation Drug Discovery (OIDD) Program highlights the interest in this scaffold for identifying new anti-cancer and anti-angiogenesis agents. nih.govnih.gov

Advanced Methodologies and Future Research Directions in 5 Benzyl 5,6,7,8 Tetrahydroisoquinoline Chemistry

Integration of Artificial Intelligence and Machine Learning in 5-Benzyl-5,6,7,8-tetrahydroisoquinoline Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.gov For the this compound framework, these computational tools offer the potential to accelerate discovery pipelines, from predicting synthetic routes to designing novel analogs with enhanced biological activities.

Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of synthetic steps, suggest optimal reaction conditions, and even propose entire synthetic pathways. mdpi.com For a target molecule like this compound, AI models could analyze various synthetic strategies, such as the Bischler-Napieralski or Pictet-Spengler reactions, and predict yields and potential byproducts under different catalytic systems or solvent conditions. mdpi.comnih.gov This predictive power can significantly reduce the experimental effort required for synthesis optimization, minimizing waste and accelerating the production of derivatives for biological screening. Algorithms like reinforcement learning can be employed to solve complex retrosynthesis problems, potentially uncovering novel and more efficient routes to the tetrahydroisoquinoline core. mdpi.com

De novo drug design involves the generation of novel molecular structures with desired pharmacological properties. AI, particularly through deep learning and generative models, can design new analogs of this compound tailored to specific biological targets. nih.gov These models learn from the structural features of known active compounds and can generate new molecules predicted to have high binding affinity and specificity for a target protein, such as a kinase or receptor. nih.govnih.gov For instance, a deep reinforcement learning approach could be used to generate analogs with improved properties, such as enhanced permeability across the blood-brain barrier or reduced off-target toxicity. nih.gov This allows researchers to explore a vast and novel chemical space for this scaffold, far beyond what is achievable through traditional medicinal chemistry alone.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry, which focus on designing chemical processes to reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of pharmaceutical scaffolds. journalijdr.com The synthesis of this compound and its derivatives is an area where such principles can have a significant impact.

Sustainable approaches aim to replace harsh reagents and solvents with more environmentally benign alternatives. This includes the use of biocatalysts, such as enzymes, which can conduct reactions under mild conditions with high stereoselectivity. mdpi.com Chemo-enzymatic and fully enzymatic strategies are being developed for the synthesis of tetrahydroisoquinolines, often starting from simple, renewable precursors. mdpi.commdpi.com For example, processes may utilize enzymes in domino reactions to construct the complex core structure without the need for isolating intermediates. mdpi.com Other green techniques include the use of alternative energy sources like microwave irradiation, which can accelerate reaction times and increase yields, and the use of safer solvents or even catalyst-free conditions where possible. journalijdr.comrsc.org

| Green Chemistry Approach | Description | Potential Advantage for THIQ Synthesis | Reference |

|---|---|---|---|

| Biocatalysis (Enzymatic Synthesis) | Use of enzymes (e.g., laccase, Pictet-Spenglerases) to catalyze reactions. | High stereoselectivity, mild reaction conditions (aqueous buffer, moderate temperature), reduced waste. | mdpi.commdpi.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions instead of conventional heating. | Faster reaction times, higher yields, increased efficiency. | journalijdr.com |

| Catalyst-Free Reactions | Designing reactions that proceed efficiently without a catalyst, often under thermal conditions. | Avoids use of potentially toxic and expensive metal catalysts, simplifies purification. | rsc.org |

| Use of Greener Solvents | Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids. | Reduced environmental impact and improved safety profile of the synthesis. | arabjchem.org |

Emerging Applications of this compound as a Versatile Molecular Building Block

The tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govnih.gov The this compound structure serves as a valuable and versatile building block for the synthesis of more complex and functionally diverse molecules.

Researchers utilize this scaffold to construct novel heterocyclic systems by performing reactions on the core structure. For instance, it can be a key intermediate in the synthesis of complex polycyclic alkaloids or novel therapeutic agents targeting cancer or central nervous system disorders. nih.govbeilstein-journals.org Its structure allows for functionalization at multiple positions, enabling the creation of large compound libraries for high-throughput screening. mdpi.com This versatility makes it a cornerstone for developing new chemical entities with potential applications as antitumor, antimicrobial, anti-HIV, and antimalarial drugs. mdpi.com

Future Prospects and Unresolved Challenges in the Academic Research of this compound

The future of research on this compound is promising, with several key areas poised for advancement. A major prospect lies in the continued exploration of its biological potential. By applying modern screening techniques and designing novel derivatives, this scaffold could yield new leads for challenging diseases, including neglected tropical diseases like leishmaniasis and Chagas disease. nih.gov The development of more efficient and stereoselective synthetic methods remains a central goal, enabling access to specific enantiomers which often possess distinct biological activities. nih.govnih.gov

However, significant challenges remain. A primary unresolved issue is achieving precise control over stereochemistry during synthesis in a cost-effective and scalable manner. nih.gov While asymmetric methods exist, their application can be complex and expensive. Another challenge is fully elucidating the mechanism of action for many biologically active tetrahydroisoquinoline derivatives, which is crucial for rational drug design and optimization. Furthermore, overcoming drug resistance mechanisms in pathogens and cancer cells for therapies based on this scaffold is an ongoing hurdle. nih.gov The integration of computational tools with experimental work will be essential to address these challenges and unlock the full therapeutic potential of the this compound framework.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Benzyl-5,6,7,8-tetrahydroisoquinoline, and what reaction conditions are critical for yield optimization?

- Methodology : The Bischler-Napieralski reaction is a foundational method for synthesizing tetrahydroisoquinoline derivatives. Key steps include cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃) or similar agents under anhydrous conditions . For 5-benzyl derivatives, introducing substituents via nucleophilic substitution or Friedel-Crafts alkylation post-cyclization may enhance regioselectivity. Solvent choice (e.g., dichloromethane or toluene) and temperature control (60–80°C) are critical to avoid side reactions like over-oxidation or polymerization .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and aliphatic protons (δ 2.5–4.0 ppm) to confirm the benzyl and tetrahydroisoquinoline moieties. Coupling patterns (e.g., doublets for aromatic protons) help distinguish substitution positions .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C₁₆H₁₇N) with <5 ppm error. Electron ionization (EI) or electrospray ionization (ESI) modes are preferred .

- HPLC-PDA : Assess purity (>95%) using C18 columns with methanol/water gradients. UV detection at 254 nm is standard .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in fume hoods .

- Waste Disposal : Neutralize with dilute HCl before incineration to minimize environmental hazards .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields (<50%) in the synthesis of this compound derivatives?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) to improve cyclization efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) and enhance yield (up to 89%) by enabling rapid, uniform heating .

- Solvent-Free Conditions : Minimize side reactions by using neat reagents, particularly for moisture-sensitive steps .

Q. What strategies resolve contradictions in biological activity data for 5-Benzyltetrahydroisoquinoline analogs?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methoxy, halogen, or benzothiazole groups) and correlate with bioassay results (e.g., IC₅₀ values). For example, nitro or halogen substituents on benzothiazole derivatives enhance antimicrobial activity but reduce solubility .

- Metabolic Stability Assays : Use hepatic microsome models to differentiate intrinsic activity from pharmacokinetic limitations .

Q. How can computational chemistry aid in predicting the physicochemical properties of novel 5-Benzyltetrahydroisoquinoline derivatives?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

- Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina to prioritize compounds for synthesis .

Q. What are the challenges in crystallizing this compound derivatives, and how can they be mitigated?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.